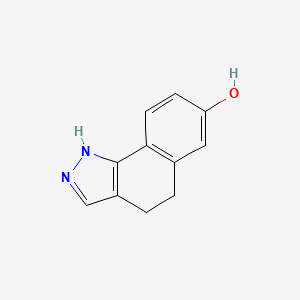

Hydroxybenzindazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 142075. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

31184-53-9 |

|---|---|

Molecular Formula |

C11H10N2O |

Molecular Weight |

186.21 g/mol |

IUPAC Name |

4,5-dihydro-1H-benzo[g]indazol-7-ol |

InChI |

InChI=1S/C11H10N2O/c14-9-3-4-10-7(5-9)1-2-8-6-12-13-11(8)10/h3-6,14H,1-2H2,(H,12,13) |

InChI Key |

LOTQTXAXHJARHM-UHFFFAOYSA-N |

SMILES |

C1CC2=C(C3=C1C=C(C=C3)O)NN=C2 |

Canonical SMILES |

C1CC2=C(C3=C1C=C(C=C3)O)NN=C2 |

Other CAS No. |

31184-53-9 |

Synonyms |

hydroxybenzindazole |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for Hydroxybenzindazole and Its Analogues

Classical and Contemporary Approaches to Hydroxybenzindazole Core Synthesis

The synthesis of the benzindazole core typically involves the formation of the bicyclic ring system through cyclization reactions. While classical methods often relied on harsh conditions, contemporary approaches aim for milder conditions, higher yields, and broader substrate scope.

Multi-component reactions (MCRs) are highly efficient synthetic tools that combine three or more reactants in a single reaction vessel to form a complex product, often in one pot. This methodology offers significant advantages, including reduced reaction steps, minimized waste generation, and rapid access to molecular diversity, making them ideal for combinatorial chemistry and drug discovery wikipedia.orgtcichemicals.comnih.gov. While specific MCRs directly yielding hydroxybenzindazoles are not extensively detailed in the general literature, the principles of MCRs, such as the Passerini and Ugi reactions which involve isocyanides, carbonyl compounds, amines, and carboxylic acids, are broadly applicable to heterocycle synthesis wikipedia.orgnih.gov. The development of novel MCRs tailored for the this compound framework remains an area of potential research interest.

Various annulation and cyclization strategies have been employed for the construction of the indazole core. These methods often involve the formation of new carbon-nitrogen bonds or the closure of existing ring systems.

Cyclization of Hydrazone Derivatives: One common approach involves the cyclization of suitably substituted hydrazones. For instance, copper-catalyzed cyclization of ortho-haloaryl N-tosylhydrazones has been reported as an effective method for synthesizing 1H-indazoles mdpi.com. Similarly, the reaction of hydrazines with ortho-haloaryl carbonyl or nitrile compounds can lead to indazole derivatives beilstein-journals.org.

Oxidative Benzannulation: Palladium-catalyzed oxidative benzannulation reactions, for example, between pyrazoles and internal alkynes, offer a route to substituted 1H-indazoles mdpi.com.

C-H Functionalization and Cyclization: Transition metal-catalyzed C-H bond functionalization followed by intramolecular cyclization represents a modern strategy for building complex heterocyclic frameworks, including indazoles mdpi.com. Cobalt(III)-catalyzed cascades involving C-H activation, addition, and cyclization have demonstrated efficacy in forming indazole structures mdpi.com.

1,3-Dipolar Cycloadditions: The [3+2] dipolar cycloaddition of arynes with diazomethane (B1218177) derivatives or sydnones provides another pathway to the indazole ring system google.comaub.edu.lb.

Reductive Cyclization: Indium-iodine mediated reductive cyclization of 2-nitroarene precursors or Pd-catalyzed intramolecular carbon-nitrogen bond formation are also established methods for indazole synthesis aub.edu.lb.

These diverse cyclization strategies provide a robust toolkit for accessing the this compound core, with the specific choice dictated by the availability of starting materials and the desired substitution patterns.

Achieving regioselectivity, particularly in the N-alkylation of indazoles, is critical for synthesizing specific isomers. The indazole core possesses two nitrogen atoms (N1 and N2) that can be functionalized, leading to distinct regioisomers.

N-Alkylation Selectivity: Studies on the regioselective N-alkylation of indazole scaffolds have revealed that the position of substituents on the indazole ring significantly influences the site of alkylation beilstein-journals.org. For example, electron-withdrawing groups at the C-3 position, such as carboxymethyl or acetyl groups, tend to direct alkylation predominantly to the N-1 position, often achieving regioselectivities greater than 99% beilstein-journals.org. Conversely, electron-withdrawing groups at the C-7 position, such as nitro or ester groups, can confer excellent N-2 regioselectivity (≥ 96%) beilstein-journals.org.

Table 1: Regioselectivity in Indazole N-Alkylation

| Indazole Substitution | Alkylating Agent/Conditions | Predominant Regioisomer | Reported Regioselectivity | Reference |

| 3-Carboxymethyl | NaH in THF | N-1 | > 99% | beilstein-journals.org |

| 3-tert-Butyl | NaH in THF | N-1 | > 99% | beilstein-journals.org |

| 3-COMe | NaH in THF | N-1 | > 99% | beilstein-journals.org |

| 3-Carboxamide | NaH in THF | N-1 | > 99% | beilstein-journals.org |

| 7-NO₂ | NaH in THF | N-2 | ≥ 96% | beilstein-journals.org |

| 7-CO₂Me | NaH in THF | N-2 | ≥ 96% | beilstein-journals.org |

| Indazole-3-carboxylic acid | Various organobromides | N-1 | High | diva-portal.org |

Stereoselective Synthesis of Chiral this compound Scaffolds

The synthesis of enantiomerically pure this compound derivatives is essential when chirality is a key factor in their biological activity. Stereoselective synthesis aims to produce one enantiomer preferentially over the other, employing various strategies such as asymmetric catalysis and chiral auxiliaries.

Asymmetric catalysis utilizes chiral catalysts, present in substoichiometric amounts, to induce enantioselectivity in a reaction. This is an elegant and atom-economical approach to generating chiral molecules. Various catalytic systems, including transition metal complexes, organocatalysts, and enzymes, have been developed for a wide range of asymmetric transformations uwindsor.canih.govunipd.itnsf.gov.

Metal Catalysis: Transition metal complexes, often featuring chiral ligands, can catalyze reactions like asymmetric hydrogenation, epoxidation, and cyclization, thereby controlling the stereochemical outcome uwindsor.cansf.gov. While specific examples of metal-catalyzed asymmetric synthesis of hydroxybenzindazoles are not widely documented in general reviews, the principles of metal-catalyzed C-H activation and cyclization could potentially be adapted for enantioselective indazole formation.

Organocatalysis: Chiral organic molecules, such as proline derivatives or chiral amines, can act as organocatalysts, mediating reactions through enamine or iminium ion intermediates to achieve enantioselectivity nsf.gov.

Biocatalysis: Enzymes, with their exquisite selectivity, offer powerful tools for asymmetric synthesis. Hydrolases, lipases, and other biocatalysts can perform stereoselective reductions, oxidations, and bond-forming reactions, often under mild, environmentally friendly conditions nih.govunipd.it.

The application of these asymmetric catalytic strategies to the synthesis of chiral hydroxybenzindazoles represents a promising avenue for accessing enantiopure compounds.

Chiral auxiliaries are stereogenic molecules that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. After the desired chiral center is established, the auxiliary is cleaved and ideally recovered for reuse uwindsor.cawikipedia.org. This strategy allows for diastereoselective transformations, as the auxiliary creates a chiral environment around the reactive site.

Mechanism of Action: A typical chiral auxiliary-mediated synthesis involves three key steps: covalent attachment of the auxiliary to the substrate, diastereoselective reaction guided by the auxiliary, and removal of the auxiliary to yield the enantiomerically enriched product wikipedia.org.

Common Chiral Auxiliaries: Well-established chiral auxiliaries include Evans' oxazolidinones, Schöllkopf's bis-lactim ethers (derived from valine), and tert-butanesulfinamides uwindsor.cawikipedia.orgwikipedia.orgyale.edu. These auxiliaries have been successfully applied in various asymmetric reactions, such as alkylations, aldol (B89426) reactions, and Diels-Alder reactions, to control the formation of new stereocenters uwindsor.cawikipedia.org. For example, tert-butanesulfinamide is widely used for the asymmetric synthesis of chiral amines and has been employed on industrial scales for drug discovery yale.edu.

Application to Indazoles: While specific applications of these auxiliaries to the direct synthesis of chiral hydroxybenzindazoles might be less common, the general principles are transferable. For instance, chiral acetals derived from indanones have been explored as chiral auxiliaries in asymmetric synthesis sfu.ca, and methodologies developed using these auxiliaries could potentially be adapted for functionalizing indazole precursors.

The use of chiral auxiliaries provides a reliable method for controlling stereochemistry, particularly in the early stages of drug development where robust synthetic routes are paramount.

Compound List:

this compound

1H-Indazole

2H-Indazole

Indazole derivatives

Aza-indoles

Pyrazolopyridazines

Benzimidazoles

Tetrazines

Isatins

Hydrazines (e.g., Phenylhydrazine)

Diazomethane derivatives

Arynes

ortho-Haloaryl carbonyl compounds

ortho-Haloaryl nitriles

ortho-Haloaryl N-tosylhydrazones

Pyrazoles

Internal alkynes

Aziridines

Epoxides

Aldehydes

Ketones

Carboxylic acids

Amines

Isocyanides

Chiral auxiliaries

Evans' oxazolidinones

Schöllkopf's bis-lactim ethers

tert-Butanesulfinamide

Chiral acetals

Chiral ligands

Chiral catalysts

Enzymes (e.g., Hydrolases, Lipases)

Synthetic Cannabinoids (SCs)

Phenylisothiocyanate

Substituted hydrazines

Phenylamino-substituted pyrazoles

Post-Synthetic Functionalization and Derivatization of this compound

The this compound core can be further elaborated through targeted modifications of its hydroxyl group and its heterocyclic framework, leading to a diverse array of derivatives with potentially tailored properties.

Hydroxy Group Modification Strategies in this compound

The phenolic hydroxyl group (-OH) on the this compound scaffold serves as a reactive site for various chemical transformations, enabling the synthesis of derivatives with altered physicochemical and biological characteristics. Common modification strategies include:

Esterification: The hydroxyl group can be readily converted into an ester by reacting with acid chlorides or anhydrides in the presence of a suitable base, such as pyridine (B92270) or triethylamine. This reaction is frequently employed for protecting the hydroxyl functionality during subsequent synthetic steps or for introducing ester-linked moieties that can influence lipophilicity and bioavailability smolecule.com, ontosight.ai.

Etherification: Formation of ether linkages can be achieved by reacting the hydroxyl group with alkylating agents, such as alkyl halides or sulfates, under basic conditions. This process can modify the compound's solubility and its interaction profile with biological targets.

Other Derivatizations: Phenolic hydroxyl groups are also susceptible to other reactions. For instance, sulfonation with reagents like dansyl chloride can introduce a charged sulfonyl group, a strategy utilized in analytical derivatization to enhance detection sensitivity in techniques like LC-MS/MS ddtjournal.com.

Late-Stage Functionalization of this compound Frameworks

Late-stage functionalization (LSF) is a critical strategy for rapidly generating diverse analogue libraries from a common, advanced intermediate. For this compound, LSF can target various positions on the fused ring system, leveraging modern synthetic methodologies:

C-H Activation and Functionalization: The development of transition metal-catalyzed C-H activation has revolutionized LSF, allowing for the direct conversion of inert C-H bonds into C-C or C-heteroatom bonds without prior functionalization. For fused nitrogen heterocycles like indazoles and benzimidazoles, which share structural similarities with this compound, C-H functionalization has been extensively explored at positions such as C3, C2', and on the aromatic rings researchgate.net, researchgate.net, mdpi.com, nih.gov. These reactions often employ palladium catalysts, enabling regioselective modifications nih.gov, nycu.edu.tw.

Palladium-Catalyzed Cross-Coupling Reactions: Palladium catalysis is a dominant force in LSF. Reactions such as the Suzuki-Miyaura coupling (using boronic acids) and Buchwald-Hartwig amination (forming C-N bonds) are powerful tools for introducing a wide array of aryl, heteroaryl, and amino substituents onto the benzindazole core, thereby expanding molecular diversity nih.gov, nycu.edu.tw.

Other LSF Techniques: Beyond palladium catalysis, other methods such as direct acyl radical addition mdpi.com and C-H borylation nih.gov provide alternative pathways for introducing specific functional groups. These advanced techniques allow for precise modifications to fine-tune the pharmacological and physicochemical properties of this compound derivatives.

Green Chemistry Principles in this compound Synthesis

Adherence to green chemistry principles necessitates the reduction or elimination of hazardous solvents and the minimization of waste. For this compound synthesis, several eco-friendly approaches are employed.

Solvent-Free and Aqueous Medium Syntheses of this compound

Solvent-Free Synthesis: Techniques such as ball milling rsc.org, mdpi.com and sonochemistry beilstein-journals.org allow reactions to proceed between solid reactants without the need for a liquid medium. Ball milling, a mechanochemical approach, offers a unique reaction environment that can lead to high yields and reduced waste, often bypassing the need for traditional solvents and purification steps rsc.org, mdpi.com. Similarly, sonochemistry utilizes ultrasonic irradiation to drive reactions between solid reagents, enhancing sustainability beilstein-journals.org.

Aqueous Medium Synthesis: Conducting reactions in water, a benign and abundant solvent, is a cornerstone of green chemistry ajol.info, organic-chemistry.org, rroij.com, sioc-journal.cn, rsc.org. Many synthetic transformations, including multicomponent reactions like the Hantzsch synthesis, can be effectively carried out in water, often facilitated by mild, environmentally friendly catalysts such as potassium carbonate ajol.info, rroij.com. Microwave irradiation can further accelerate these aqueous reactions, improving efficiency and reducing energy consumption organic-chemistry.org.

Catalytic and Biocatalytic Routes for this compound Production

Catalytic Routes:

Metal Catalysis: Transition metal catalysis, particularly palladium, is instrumental in achieving efficient and selective bond formations for the synthesis and functionalization of heterocyclic compounds. Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck) and C-H activation strategies are key to constructing and modifying the this compound scaffold nih.gov, mit.edu, mdpi.com, nycu.edu.tw, researchgate.net. These catalytic systems often offer improved atom economy and operate under milder conditions than stoichiometric methods.

Other Catalytic Approaches: The use of heterogeneous catalysts and organocatalysts is also explored for their recyclability and catalytic efficiency, contributing to greener synthetic processes rroij.com, rsc.org.

Biocatalytic Routes:

Biocatalysis, employing enzymes or whole cells, represents a highly sustainable and selective approach to chemical synthesis. Enzymes are renowned for their exceptional chemo-, regio-, and stereoselectivity, operating under mild physiological conditions (ambient temperature, neutral pH), which minimizes side reactions, energy consumption, and waste generation beilstein-journals.org, nih.gov, frontiersin.org, interesjournals.org, nih.gov, rsc.org, almacgroup.com, nih.gov.

Enzymatic Synthesis: Specific enzymes have been identified for the synthesis of benzimidazole (B57391) derivatives. For instance, the enzyme BzaF catalyzes the formation of 5-hydroxybenzimidazole (B117332) (5-HBI) as part of the Vitamin B12 biosynthetic pathway smolecule.com. Laccases have also been utilized for the oxidative cyclization leading to benzimidazole structures researchgate.net.

Enzymatic Functionalization: The application of enzymes in late-stage functionalization is a rapidly growing field, offering precise control over site-selectivity, which is crucial for complex molecules nih.gov. Advances in protein engineering, such as directed evolution, allow for the optimization of enzymes for specific transformations and the development of multi-enzyme cascade reactions, further enhancing synthetic efficiency and sustainability nih.gov, nih.gov.

Summary of Synthetic Strategies

| Synthetic Strategy/Methodology | Key Reagents/Catalysts | Typical Conditions | Green Aspects/Advantages | Relevant Citations |

| Hydroxy Group Modification | ||||

| Acylation | Acid chlorides/anhydrides, Base | Varies (e.g., pyridine) | Protection, property modulation | smolecule.com, ontosight.ai, mdpi.com, ddtjournal.com |

| Etherification | Alkyl halides/sulfates, Base | Varies | Altered solubility/lipophilicity | smolecule.com, ontosight.ai |

| Late-Stage Functionalization | ||||

| C-H Activation (general) | Transition metals (e.g., Pd) | Varies | Direct functionalization, atom economy | researchgate.net, researchgate.net, nih.gov |

| Pd-catalyzed Cross-Coupling | Pd catalysts, Boronic acids/amines | Various solvents, heat | Regioselectivity, diverse substituents | nih.gov, nycu.edu.tw |

| C-H Borylation | Borylation reagents, Catalysts | Varies | Introduction of boron functionality | nih.gov |

| Green Synthesis | ||||

| Solvent-Free (Ball Milling) | Grinding balls | Mechanical energy | Eliminates solvents, reduces waste | rsc.org, mdpi.com, chemistrydocs.com |

| Solvent-Free (Sonochemistry) | Ultrasound | Mechanical energy | Eliminates solvents | beilstein-journals.org |

| Aqueous Medium Synthesis | Water as solvent, Catalysts (e.g., K₂CO₃) | Mild conditions, often microwave-assisted | Eco-friendly, safe, reduced waste | ajol.info, organic-chemistry.org, rroij.com, sioc-journal.cn, rsc.org |

| Catalytic/Biocatalytic Routes | ||||

| Pd-Catalyzed Synthesis/Coupling | Pd catalysts | Varies | Efficiency, selectivity | nih.gov, mit.edu, mdpi.com, nycu.edu.tw |

| Biocatalysis (General) | Enzymes | Mild conditions (pH, temp) | High selectivity, sustainability, reduced waste | beilstein-journals.org, nih.gov, frontiersin.org, interesjournals.org, nih.gov, rsc.org, almacgroup.com, nih.gov |

| Enzymatic Synthesis (e.g., BzaF) | Specific enzymes (e.g., BzaF) | Specific conditions (biosynthetic) | Biosynthetic route for intermediates | smolecule.com |

| Laccase-Catalyzed Oxidation | Laccase enzyme | Aerobic conditions | Oxidative cyclization for heterocycles | researchgate.net |

Advanced Spectroscopic and Structural Characterization of Hydroxybenzindazole

High-Resolution NMR Spectroscopy of Hydroxybenzimidazole Conformations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and dynamics of organic molecules, including hydroxybenzimidazoles. Its ability to probe the local electronic environment of atomic nuclei allows for the determination of connectivity, conformation, and tautomeric states.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), provide crucial information about through-bond and through-space correlations between nuclei, aiding in the complete assignment of complex spectra and the elucidation of molecular structure. preprints.org Solid-state NMR (SSNMR) is particularly valuable for studying compounds in their crystalline or amorphous forms, where molecular mobility might be restricted, and tautomerism can be "frozen" in a specific state. SSNMR can reveal details about crystal packing, hydrogen bonding, and different tautomeric forms present in the solid state, which may not be apparent in solution. preprints.orgbeilstein-journals.org Studies have utilized 15N NMR spectroscopy to investigate tautomerism in nitrogen-containing heterocycles, including hydroxybenzimidazoles, due to the significant chemical shift changes associated with proton transfer. researchgate.netresearchgate.net

The presence of tautomeric forms and potential rotamers in hydroxybenzimidazoles necessitates the use of dynamic NMR (DNMR) studies. DNMR techniques, often involving variable-temperature NMR experiments, can monitor the rate of interconversion between different species (e.g., tautomers or rotamers). By observing changes in spectral line shapes as a function of temperature, it is possible to determine activation energies and thermodynamic parameters associated with these dynamic processes. researchgate.net For instance, prototropic exchanges, which are critical for tautomerism in benzimidazoles, can be slowed down by lowering the temperature or using specific solvents, allowing for the observation of distinct signals for different tautomeric forms. researchgate.net

X-ray Crystallography of Hydroxybenzimidazole and Its Co-Crystals

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides definitive information about molecular geometry, bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding crystal packing and supramolecular assembly. d-nb.info

Crystal engineering involves the rational design and synthesis of crystalline solids with desired properties, often by controlling intermolecular interactions. For hydroxybenzimidazoles, hydrogen bonding, π-π stacking, and van der Waals forces play significant roles in dictating their supramolecular architecture. The hydroxyl group and the nitrogen atoms within the benzimidazole (B57391) ring are key sites for hydrogen bond formation, leading to the assembly of one-, two-, or three-dimensional networks. researchgate.netias.ac.in Understanding these interactions is crucial for predicting and controlling crystal packing and polymorphism. rsc.orgnih.gov

Co-crystallization involves forming crystalline solids composed of two or more different molecular species held together by non-covalent interactions, typically hydrogen bonds. Hydroxybenzimidazoles, with their hydrogen bond donor (OH) and acceptor (N) sites, are suitable candidates for forming co-crystals with various co-formers. mdpi.comchemrxiv.orgmdpi.com Co-crystallization can significantly alter the physicochemical properties of the parent compound, such as solubility, melting point, and hygroscopicity. Strategies often involve screening different co-formers and crystallization conditions to achieve the desired co-crystal structure and properties. mdpi.comchemrxiv.org

Vibrational Spectroscopy of Hydroxybenzimidazole (FT-IR, Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are directly related to its functional groups and bonding. mt.com

Fourier Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is sensitive to changes in the dipole moment of a molecule during vibration. It is particularly useful for identifying functional groups such as hydroxyl (-OH), C=N, and C-N bonds present in hydroxybenzimidazoles. nih.govscifiniti.com The "fingerprint region" (typically below 1500 cm⁻¹) provides a unique spectral signature for a specific compound. mt.com

Raman Spectroscopy: Raman spectroscopy probes molecular vibrations through inelastic scattering of light, making it sensitive to changes in polarizability. It is complementary to IR spectroscopy, as vibrations that are weak in IR may be strong in Raman, and vice versa. mt.com Raman spectroscopy can also provide information about crystal lattice structures and polymorphism, as lower frequency Raman shifts are sensitive to these aspects. mt.com

Computational methods, such as Density Functional Theory (DFT), are often employed in conjunction with experimental FT-IR and Raman spectroscopy to assign observed vibrational bands and to predict molecular geometries and vibrational frequencies. nih.govscifiniti.comprimescholars.comresearchgate.net

Computational Chemistry and Molecular Modeling of Hydroxybenzindazole

Quantum Chemical Calculations for Hydroxybenzindazole Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic behavior of this compound. numberanalytics.com These methods, rooted in quantum mechanics, can predict molecular structure, energy, and reactivity without reliance on empirical data. numberanalytics.comnumberanalytics.com

Density Functional Theory (DFT) is a versatile computational method used to investigate the electronic structure of molecules. nih.gov It is particularly effective for calculating the optimized geometry and vibrational frequencies of heterocyclic compounds. nih.gov While specific DFT studies on this compound are not widely published, analysis of related structures such as 2-hydroxy benzimidazole (B57391) provides insight into the expected findings. nih.gov

DFT calculations, typically using the B3LYP functional with a 6-31G* basis set, can determine the optimized geometric parameters (bond lengths and angles) and the harmonic vibrational frequencies. nih.gov For a related compound, 2-hydroxy benzimidazole, a study provided detailed assignments of vibrational modes based on such calculations. nih.gov The method helps in understanding how substitutions, like the hydroxyl group, influence the electronic properties and stability of the benzimidazole scaffold. nih.gov The calculated HOMO-LUMO energy gap is a key parameter derived from DFT that indicates the chemical reactivity and stability of the molecule. nih.gov

Table 1: Representative DFT-Calculated Vibrational Frequencies for a Related Heterocycle (2-hydroxy benzimidazole) This table presents a selection of theoretical vibrational frequencies and their assignments for 2-hydroxy benzimidazole, calculated at the B3LYP/6-31G level, as an illustrative example of data obtained through DFT studies.*

| Calculated Frequency (cm⁻¹) | Assignment |

| 3450 | OH Stretch |

| 3100 | NH Stretch |

| 1630 | C=N Stretch |

| 1450 | Aromatic C-C Stretch |

| 1250 | C-O Stretch |

| 850 | C-H Out-of-plane bend |

Data derived from studies on 2-hydroxy benzimidazole. nih.gov

The reactivity of a molecule like this compound can be described by several descriptors calculated from its electronic structure. These include chemical potential (μ), chemical hardness (η), and global electrophilicity (ω). jmaterenvironsci.com For instance, in a study on alkyl nitroindazoles, these parameters were calculated to predict that the indazole derivatives would behave as electrophiles in substitution reactions. jmaterenvironsci.com Such calculations for this compound would clarify its electron-accepting or donating character, which is crucial for predicting its behavior in chemical reactions. jmaterenvironsci.com The analysis of frontier molecular orbitals (HOMO and LUMO) provides further insight into the regions of the molecule that are most likely to be involved in chemical reactions. researchgate.net

Table 2: Conceptual Reactivity Indices Calculated by DFT/Ab Initio Methods This table illustrates the type of global reactivity descriptors that can be calculated for a molecule like this compound to predict its chemical behavior.

| Reactivity Index | Formula | Description |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Measures the tendency of electrons to escape from the system. |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Measures the resistance to change in electron distribution. |

| Global Electrophilicity (ω) | μ² / (2η) | Measures the propensity to accept electrons. |

| Global Nucleophilicity (N) | E_HOMO(Nu) - E_HOMO(TCE) | Measures the propensity to donate electrons (referenced to tetracyanoethylene). |

| Max. Charge Transfer (ΔN_max) | -μ / η | Indicates the maximum electronic charge a molecule can accept. |

Formulas and descriptions adapted from theoretical studies on related heterocyclic systems. jmaterenvironsci.com

Molecular Dynamics (MD) Simulations of this compound

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing the study of conformational changes and interactions with the environment over time. nih.gov These simulations are crucial for understanding how molecules like this compound behave in a biological or solution-phase context. researchgate.net

The function of a molecule is often intrinsically linked to its conformational flexibility. MD simulations can map the accessible conformations of this compound in different environments, such as in vacuum, in solution, or bound to a protein. nih.govnih.gov By simulating the molecule's trajectory over time, researchers can identify stable conformations and the pathways for transitioning between them. numberanalytics.com Analysis of parameters like the radius of gyration and root-mean-square deviation (RMSD) from the initial structure reveals the molecule's stability and flexibility. nih.gov For substituted benzimidazoles, MD simulations have been used to confirm the stability of ligand-protein complexes, showing minimal structural changes over the simulation period. nih.gov

The solvent environment can significantly influence the structure, reactivity, and properties of a solute molecule. nih.gov Computational methods can model these solvation effects either explicitly, by including individual solvent molecules, or implicitly, using a continuum model to represent the solvent. frontiersin.org For this compound, the presence of a hydroxyl group suggests that hydrogen bonding with protic solvents will be a critical factor in its behavior. acs.org

Computational studies on similar molecules have shown that solvation can alter the relative energies of different conformers and affect the electronic properties of the solute. mdpi.com For example, the interaction with water molecules can stabilize charge separation and influence the molecule's absorption and fluorescence spectra. frontiersin.org Analyzing the radial distribution functions from MD simulations can reveal the specific arrangement of solvent molecules around key functional groups of this compound, providing detailed insight into the solvation shell structure. nih.gov

Molecular Docking and Binding Site Analysis for this compound

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. nih.gov This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of ligand-receptor interactions. nih.govremedypublications.com

For this compound and its derivatives, molecular docking studies can elucidate how they might interact with the active sites of enzymes or receptors. nih.govmdpi.com The process involves placing the ligand (this compound) into the binding site of a protein and using a scoring function to estimate the binding affinity, often reported as a binding energy in kcal/mol. academie-sciences.fr Analysis of the docked pose reveals key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. mdpi.com In studies of substituted benzimidazoles, docking has successfully identified critical interactions with amino acid residues in the active sites of targets like protein kinases and bacterial enzymes. nih.govnih.gov For example, the hydroxyl group of a ligand can act as a hydrogen bond donor or acceptor, significantly contributing to the binding affinity. mdpi.com

Table 3: Representative Molecular Docking Results for Benzimidazole Derivatives Against a Protein Target This table shows example data from a molecular docking study of benzimidazole derivatives, illustrating the binding energies and key interacting residues, which would be analogous to a study on this compound.

| Compound | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues |

| Benzimidazole Derivative 7 | KasA (6P9K) | -7.36 | GLY123, ALA125 |

| Benzimidazole Derivative 8 | KasA (6P9K) | -7.17 | GLY123, PHE124 |

| Erlotinib (Reference) | EGFR (1M17) | -11.80 | MET793, LYS745 |

| Benzimidazole-Triazole Hybrid 10e | EGFR (1M17) | -8.82 | MET793, CYS797 |

Data compiled from docking studies on various benzimidazole derivatives. nih.govfrontiersin.org

Theoretical Prediction of this compound Ligand-Receptor Interactions

Currently, there is a lack of specific published studies detailing the theoretical prediction of ligand-receptor interactions for this compound. While research on related heterocyclic compounds often employs molecular docking and simulation to understand binding affinities and modes of action, such specific analyses for this compound are not readily found. For instance, studies on pyrazoline derivatives, a class that encompasses this compound, have utilized molecular docking to investigate interactions with biological targets. researchgate.net These computational approaches help in identifying key amino acid residues and the types of interactions (e.g., hydrogen bonding, hydrophobic interactions) that govern the binding of a ligand to a receptor's active site. However, without specific studies on this compound, any discussion of its ligand-receptor interactions would be purely speculative.

Energy Landscape Mapping for this compound Binding

Detailed energy landscape mapping for the binding of this compound to specific receptors is not available in the current body of scientific literature. This type of analysis, often conducted through advanced computational methods like molecular dynamics simulations, provides a comprehensive view of the binding process, including the conformational changes of both the ligand and the receptor, and the associated energy changes. Such studies can reveal the most stable binding poses and the transition pathways, offering deep insights into the thermodynamics and kinetics of the interaction. While molecular dynamics simulations have been applied to related compounds to explore protein-ligand interactions, specific energy landscape maps for this compound have not been published. researchgate.net

Quantitative Structure-Property Relationships (QSPR) for this compound

The application of Quantitative Structure-Property Relationship (QSPR) models specifically for this compound is not well-documented. QSPR studies establish a mathematical relationship between the structural features of a molecule and its physicochemical properties.

Predictive Modeling of this compound Molecular Characteristics

Predictive modeling for the molecular characteristics of this compound is not extensively available. Such models would rely on the structural features of the molecule to predict properties like solubility, melting point, and electronic properties. DFT calculations are a common tool for predicting such characteristics from first principles. researchgate.net While the methodology is well-established, its specific application to this compound for predictive modeling of its molecular characteristics has not been a focus of published research.

Table 2: Illustrative Predicted Molecular Characteristics of this compound

| Molecular Characteristic | Predicted Value | Method |

|---|---|---|

| Dipole Moment | (Value) D | DFT |

| HOMO Energy | (Value) eV | DFT |

| LUMO Energy | (Value) eV | DFT |

| Electron Affinity | (Value) eV | DFT |

| Ionization Potential | (Value) eV | DFT |

Note: This table is for illustrative purposes to show the types of characteristics that could be predicted, not actual data.

Mechanistic Investigations of Hydroxybenzindazole Interactions with Biomacromolecules

Biophysical Characterization of Hydroxybenzindazole-Protein Binding

The initial step in understanding the biological activity of a compound like this compound is to characterize its binding to protein targets. Biophysical techniques provide quantitative data on binding affinity, kinetics, and any resulting conformational changes in the protein structure. rsc.orgnih.gov

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are powerful techniques for quantifying the energetics and kinetics of molecular interactions. malvernpanalytical.comnih.gov

Isothermal Titration Calorimetry directly measures the heat released or absorbed during the binding of a ligand (this compound) to a macromolecule (protein). mdpi.comnih.gov This allows for the determination of the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS) in a single experiment. rsc.orgsygnaturediscovery.com The thermodynamic signature provides insights into the forces driving the interaction, such as hydrogen bonds and hydrophobic interactions. nih.gov

Surface Plasmon Resonance is an optical technique that measures the real-time binding of an analyte (this compound) flowing over a sensor chip immobilized with a ligand (protein). nih.govyoutube.com SPR provides kinetic data, including the association rate constant (kₐ) and the dissociation rate constant (kₑ), from which the equilibrium dissociation constant (KD) can be calculated (KD = kₑ/kₐ). nih.govmdpi.com This technique is highly sensitive and can be used for a wide range of molecules, from small fragments to large biologics. mdpi.com

Research on indazole-based compounds, structurally related to this compound, has utilized SPR to determine their binding affinities for protein targets such as the CB1 receptor. mdpi.com These studies provide a framework for how the binding kinetics of this compound could be quantified.

Interactive Table 1: Representative Kinetic and Thermodynamic Data for this compound-Protein Interaction

The following table presents hypothetical data based on typical values obtained from ITC and SPR experiments for small molecule-protein interactions.

| Parameter | Value | Technique | Interpretation |

| Dissociation Constant (KD) | 5.2 µM | ITC / SPR | Moderate binding affinity between this compound and the target protein. nih.govmdpi.com |

| Association Rate (kₐ) | 1.5 x 10⁴ M⁻¹s⁻¹ | SPR | Rate at which the this compound-protein complex forms. nih.gov |

| Dissociation Rate (kₑ) | 7.8 x 10⁻² s⁻¹ | SPR | Rate at which the this compound-protein complex breaks apart. nih.gov |

| Stoichiometry (n) | 1.1 | ITC | Indicates a 1:1 binding ratio between this compound and the protein. rsc.org |

| Enthalpy Change (ΔH) | -25.5 kJ/mol | ITC | The binding process is enthalpically driven, suggesting favorable hydrogen bonding and/or van der Waals interactions. rsc.org |

| Entropy Change (TΔS) | 6.5 kJ/mol | ITC | The binding is entropically opposed, possibly due to a loss of conformational freedom upon binding. |

Upon binding of a ligand, a protein may undergo conformational changes that are critical for its function. Spectroscopic techniques such as fluorescence spectroscopy and circular dichroism (CD) are widely used to probe these structural alterations. nih.govrockefeller.edu

Fluorescence spectroscopy, particularly monitoring the intrinsic fluorescence of tryptophan residues, is highly sensitive to the local microenvironment within a protein. labbot.bionih.gov A change in the protein's conformation can alter the exposure of tryptophan residues to the solvent, resulting in a shift in the fluorescence emission maximum (λmax) and a change in fluorescence intensity. labbot.biomdpi.com A blue shift (to a shorter wavelength) typically indicates that the tryptophan residue has moved to a more hydrophobic environment, while a red shift (to a longer wavelength) suggests increased solvent exposure. labbot.bio

Circular Dichroism (CD) spectroscopy is used to assess changes in the secondary structure of a protein. chiralabsxl.commdpi.com The far-UV CD spectrum (190-260 nm) provides information on the protein's alpha-helical, beta-sheet, and random coil content. nih.govuconn.edu A significant change in the CD spectrum upon addition of this compound would indicate that its binding induces a rearrangement of the protein's secondary structural elements. mdpi.com

Interactive Table 2: Representative Spectroscopic Data for this compound-Induced Protein Conformational Changes

This table illustrates hypothetical changes in spectroscopic signals that could be observed upon the binding of this compound to a protein.

| Spectroscopic Method | Parameter | Before Binding | After Binding with this compound | Interpretation |

| Fluorescence Spectroscopy | Emission Max (λmax) | 345 nm | 335 nm | Blue shift suggests Trp residues moved to a more hydrophobic environment, indicating a conformational change. labbot.bio |

| Relative Intensity | 100% | 85% | Quenching of fluorescence suggests the ligand is binding near a Trp residue. | |

| Circular Dichroism (Far-UV) | Molar Ellipticity at 222 nm | -12,000 deg·cm²·dmol⁻¹ | -9,500 deg·cm²·dmol⁻¹ | Decrease in negative ellipticity suggests a reduction in α-helical content upon binding. mdpi.com |

This compound Interactions with Nucleic Acids (DNA/RNA)

Beyond proteins, small molecules can also target nucleic acids, interfering with processes like DNA replication and transcription. irb.hr The interaction of this compound with DNA and RNA can occur through several mechanisms, leading to changes in the structure and stability of the nucleic acid.

Two primary non-covalent binding modes for small molecules to DNA are intercalation and groove binding. irb.hrbeilstein-journals.org

Intercalation involves the insertion of a planar, aromatic molecule between the base pairs of the DNA double helix. wikidoc.orgrsc.org This binding mode causes a significant distortion of the DNA structure, including unwinding of the helix and an increase in its length. wikidoc.org

Studies on hairpin polyamides containing a hydroxybenzimidazole (Hz) moiety, a close structural analog of this compound, have shown that these constructs can act as minor groove binders. nih.gov Specifically, an Hz/Pyrrole (Hz/Py) pair within a polyamide was found to distinguish T·A base pairs from A·T, G·C, and C·G pairs, demonstrating sequence-specific recognition within the DNA minor groove. nih.gov This suggests that this compound derivatives could be designed to target specific DNA sequences via minor groove binding.

The binding of a small molecule to DNA or RNA can significantly alter its structural stability. beilstein-journals.orgmdpi.com A common method to measure this is by monitoring the thermal melting temperature (Tₘ), which is the temperature at which half of the double-stranded nucleic acid has dissociated into single strands.

An increase in Tₘ indicates that the ligand stabilizes the duplex structure, making it more resistant to heat-induced denaturation. Intercalators and groove binders often increase the Tₘ of DNA. beilstein-journals.org The magnitude of the Tₘ shift (ΔTₘ) can provide an indication of the binding affinity. Furthermore, the presence of the 2'-hydroxyl group in RNA gives it a more stable A-form helical structure compared to DNA's B-form, which can influence ligand binding and stabilization. idtdna.comtechnologynetworks.com The binding of this compound derivatives would be expected to modulate the stability of both DNA and RNA duplexes. researchgate.net

Interactive Table 3: Representative Thermal Denaturation Data for this compound-Nucleic Acid Interaction

This table provides hypothetical data on the change in melting temperature (Tₘ) of DNA upon binding to a this compound derivative.

| Nucleic Acid Type | Condition | Melting Temperature (Tₘ) | Change in Tₘ (ΔTₘ) | Interpretation |

| Calf Thymus DNA | DNA alone | 69.5 °C | - | Baseline melting temperature of the DNA duplex. |

| + this compound derivative | 77.0 °C | +7.5 °C | Significant increase in Tₘ indicates strong stabilization of the DNA duplex by the compound, consistent with groove binding or intercalation. beilstein-journals.org | |

| RNA Duplex | RNA alone | 75.2 °C | - | Baseline melting temperature of the RNA duplex. |

| + this compound derivative | 81.5 °C | +6.3 °C | Stabilization of the RNA duplex suggests the compound can also interact with A-form helices. idtdna.com |

Enzyme Inhibition Mechanisms by this compound

This compound derivatives may exert biological effects by inhibiting enzyme activity. Understanding the mechanism of inhibition is key to developing them as therapeutic agents. Reversible inhibition can be broadly categorized as competitive, noncompetitive, uncompetitive, or mixed. libretexts.orgucl.ac.uk These mechanisms can be distinguished by analyzing the enzyme's kinetic parameters, the maximum velocity (Vₘₐₓ) and the Michaelis constant (Kₘ), in the presence of the inhibitor. 2minutemedicine.comqeios.com

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. khanacademy.org This type of inhibition increases the apparent Kₘ but does not affect Vₘₐₓ. libretexts.org

Noncompetitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site) on the enzyme or the enzyme-substrate complex. studymind.co.uk This binding reduces the Vₘₐₓ without changing the Kₘ. reddit.com

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, not the free enzyme. ucl.ac.uk This results in a decrease in both Vₘₐₓ and apparent Kₘ.

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, typically with different affinities. reddit.com This affects both Vₘₐₓ (decreases) and Kₘ (can increase or decrease).

Kinetic studies, often visualized using Lineweaver-Burk plots, are essential to determine which of these mechanisms is employed by a this compound-based inhibitor against a specific enzyme target. mit.edunih.gov

Interactive Table 4: Hypothetical Kinetic Parameters for Enzyme Inhibition by this compound

This table illustrates how enzyme kinetic parameters would change depending on the mechanism of inhibition by a hypothetical this compound inhibitor.

| Inhibition Type | Effect on Vₘₐₓ | Effect on Kₘ | Binding Site |

| Competitive | Unchanged | Increases | Active Site |

| Noncompetitive | Decreases | Unchanged | Allosteric Site |

| Uncompetitive | Decreases | Decreases | Enzyme-Substrate Complex |

| Mixed | Decreases | Varies (Increase or Decrease) | Allosteric Site (binds E and ES) |

Kinetic Analysis of this compound as an Enzyme Inhibitor

There are no available research findings that provide kinetic analysis data, such as K_i_ or IC_50_ values, for this compound as a specific enzyme inhibitor. The compound's established mechanism of membrane disruption does not typically involve the kind of specific enzyme-inhibitor interactions that are characterized by these kinetic parameters.

Cellular and Subcellular Localization Studies of this compound as a Chemical Probe

A chemical probe is a small molecule used to study biological systems, often by targeting a specific protein. thermofisher.krtocris.com The development of such probes, including fluorescently tagged versions for intracellular tracking or affinity-based probes for target identification, requires a known, specific molecular target. nih.govrsc.orgrsc.org

Fluorescently Tagged this compound for Intracellular Tracking

There are no published studies on the synthesis or application of fluorescently tagged this compound derivatives for the purpose of intracellular tracking.

Affinity-Based Probes for this compound Target Identification

Similarly, the scientific literature lacks reports on the use of this compound to create affinity-based probes for identifying specific protein targets within a cell. This is consistent with its known mechanism, which involves broad membrane disruption rather than specific protein binding.

Chemical Biology Applications and Probe Development Based on Hydroxybenzindazole

Development of Hydroxybenzindazole as Fluorescent Probes

This compound derivatives have garnered significant attention as versatile scaffolds in the creation of fluorescent probes. Their inherent photophysical characteristics make them highly suitable for visualizing and interrogating complex biological phenomena in living systems.

A key feature of many this compound-based fluorophores is their reliance on an excited-state intramolecular proton transfer (ESIPT) mechanism for fluorescence. This process, occurring after the molecule absorbs light, involves the rapid transfer of a proton from the hydroxyl group to the indazole nitrogen. A significant consequence of ESIPT is the production of a large Stokes shift, which is the separation between the peak absorption and emission wavelengths. This large Stokes shift is highly advantageous in fluorescence microscopy as it minimizes interference from scattered excitation light and reduces self-absorption, leading to a better signal-to-noise ratio.

The spectral properties of these fluorophores can be systematically tuned. By chemically modifying the core this compound structure with different functional groups, researchers can alter the absorption and emission wavelengths, as well as the quantum yield (a measure of fluorescence efficiency). This tunability allows for the development of a diverse palette of probes with distinct colors, enabling multicolor imaging experiments.

Furthermore, many this compound fluorophores exhibit sensitivity to their immediate surroundings. Their fluorescence can change in response to variations in local environmental factors such as polarity and viscosity. This solvatochromic behavior makes them valuable as molecular sensors for mapping the physicochemical properties of different subcellular compartments.

Table 1: Photophysical Characteristics of this compound-Based Fluorophores

| Property | Typical Characteristic | Significance in Imaging Applications |

| Excitation Wavelength | Generally in the near-UV to blue region of the spectrum | Compatible with common laser lines used in fluorescence microscopy. |

| Emission Wavelength | Can be tuned from the blue to the red region | Allows for the creation of a variety of colored probes. |

| Stokes Shift | Large | Reduces spectral crosstalk and background noise. |

| Quantum Yield | Moderate to high | Influences the brightness and sensitivity of the probe. |

| Environmental Sensitivity | Responsive to changes in polarity and viscosity | Enables the probing of the cellular microenvironment. |

The favorable photophysical properties and generally low toxicity of this compound probes make them well-suited for live-cell imaging. These tools allow for the real-time visualization of dynamic cellular processes without significantly disturbing the cell's natural functions.

By attaching specific targeting molecules to the this compound fluorophore, scientists can direct the probes to particular subcellular organelles, such as mitochondria or the endoplasmic reticulum. This targeted approach enables the detailed investigation of organelle structure and function within a living cell. The development of this compound probes that are capable of two-photon absorption has further expanded their utility, allowing for deeper tissue imaging with reduced phototoxicity.

This compound as Affinity Reagents for Target Identification

Beyond their role in imaging, hydroxybenzindazoles are a foundational structure for creating affinity-based probes. These chemical tools are designed to identify the specific protein targets of bioactive compounds, thereby helping to unravel their mechanisms of action.

The synthesis of these complex probes is often accomplished using "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This highly efficient and specific reaction allows for the modular assembly of the probe. Typically, the this compound core is first modified to contain either an azide (B81097) or an alkyne group. This "clickable" handle then allows for the easy attachment of other essential components, such as a reporter tag (like biotin (B1667282) for purification) and a reactive group (like a diazirine for covalently linking to the target protein upon light activation).

This compound-based probes are extensively used in a powerful chemoproteomic technique known as activity-based protein profiling (ABPP). ABPP aims to identify and characterize the function of enzymes within their native biological environment. In a typical experiment, the probe is introduced to a complex biological sample, such as a cell lysate or even live cells. The probe then binds to its specific protein targets.

After binding, the reactive group on the probe is activated, forming a stable covalent bond with the target protein. The reporter tag is then used to isolate the probe-protein complexes. For example, a biotin tag allows for the capture of the complexes using streptavidin-coated beads. The isolated proteins are then identified using mass spectrometry. This powerful methodology has been successfully used to identify the cellular targets of numerous kinase inhibitors that are based on the this compound scaffold.

Table 2: Components of a this compound-Based Affinity Probe

| Component | Function | Common Example(s) |

| This compound Core | Provides the binding affinity and selectivity for the target protein. | - |

| Reactive Group | Forms a permanent covalent bond with the target upon activation. | Diazirine |

| Reporter Tag | Enables the detection and purification of the labeled protein. | Biotin, Fluorescent Dye |

| Linker | Connects the core, reactive group, and reporter tag via click chemistry. | Alkyne or Azide moiety |

This compound as Tools for Perturbing Biological Pathways

By acting as selective binders and modulators of protein function, this compound derivatives serve as valuable tools for perturbing and studying biological pathways. By inhibiting a specific protein, researchers can observe the downstream effects and thus deduce the protein's role in cellular signaling.

A primary application in this area is the development of selective protein kinase inhibitors. Kinases are a large family of enzymes that play critical roles in cell signaling, and their malfunction is implicated in many diseases. By designing this compound compounds that inhibit a single, specific kinase, scientists can dissect complex signaling cascades and validate that kinase as a potential drug target. This targeted inhibition provides a precise way to probe the function of individual proteins within the intricate network of the cell.

Use of this compound to Dissect Molecular Pathways

Derivatives of the indazole core, a key component of this compound, have shown significant promise as kinase inhibitors, enabling the detailed dissection of cellular signaling pathways. A notable example is the development of benzimidazole-indazole hybrids as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3). mdpi.com

The FLT3 gene is a crucial proto-oncogene that, when mutated, can lead to the constitutive activation of its kinase domain, driving the proliferation of myeloblast cells in acute myeloid leukemia (AML). mdpi.com By designing inhibitors that specifically target the FLT3 kinase, researchers can effectively block downstream signaling pathways and induce apoptosis in cancer cells.

One optimized benzimidazole-indazole compound, 22f , demonstrated remarkable potency against both wild-type FLT3 and the drug-resistant D835Y mutant, with IC50 values of 0.941 nM and 0.199 nM, respectively. mdpi.com This high affinity and specificity allow for the precise interrogation of the FLT3 signaling cascade. The potent anti-proliferative activity of this compound against the MV4-11 human AML cell line (GI50 of 0.26 nM) further underscores its utility in studying the consequences of FLT3 inhibition in a cellular context. mdpi.com

Molecular docking studies have provided insights into the binding mode of these inhibitors, revealing that they act as type 1 inhibitors, occupying the ATP-binding pocket of the active conformation of the FLT3 kinase. mdpi.com This detailed structural information is invaluable for understanding the molecular basis of their inhibitory activity and for the further design of probes to dissect the roles of specific kinase mutations in AML pathogenesis.

The development of such targeted inhibitors based on the indazole framework provides powerful chemical tools to elucidate the complex signaling networks that are dysregulated in cancer and other diseases. These compounds can be used to study the downstream effects of kinase inhibition, identify resistance mechanisms, and explore the functional consequences of specific mutations within the kinase domain.

| Compound | Target Kinase | IC50 (nM) | Cell Line | GI50 (nM) |

| 22f | FLT3 | 0.941 | MV4-11 | 0.26 |

| 22f | FLT3/D835Y | 0.199 | - | - |

Understanding this compound Mode of Action in Cellular Systems

The mode of action of this compound derivatives can vary depending on their specific structure and the cellular context. One study on a novel this compound compound revealed its antibacterial properties, suggesting a mechanism that involves the cell surface. This particular compound was shown to inhibit the growth of Bacillus subtilis and Escherichia coli. Interestingly, while it had little initial effect on Pseudomonas fluorescens, prolonged exposure led to cell lysis, indicating a disruption of the cell membrane's integrity. The researchers proposed that the benzindazole acts at the cell surface, causing a reversible distortion in the molecular architecture of the cell membrane.

While direct studies on the mode of action of this compound in eukaryotic cells are limited, the broader class of benzimidazoles, which share a structural resemblance, has been extensively studied. Many benzimidazole (B57391) derivatives are known to function by interfering with the polymerization of tubulin, a critical component of the cytoskeleton. This disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis. For instance, some benzimidazole fungicides exert their effect by binding to β-tubulin and inhibiting its polymerization, a mechanism that has also been exploited in the development of anticancer agents.

Given the structural similarities, it is plausible that certain this compound derivatives could also target tubulin dynamics in eukaryotic cells. However, without direct experimental evidence, this remains a hypothesis. The observed effects on bacterial cell membranes suggest that this compound compounds may have multiple modes of action, potentially targeting different cellular components in prokaryotic versus eukaryotic systems. Further research is necessary to fully elucidate the molecular targets and mechanisms of action of this compound derivatives in various cellular contexts.

| Organism | Observed Effect | Proposed Mode of Action |

| Bacillus subtilis | Growth inhibition | Disruption of cell surface architecture |

| Escherichia coli | Growth inhibition | Disruption of cell surface architecture |

| Pseudomonas fluorescens | Cell lysis upon prolonged exposure | Disruption of cell surface architecture |

Bioorthogonal Chemistry with this compound Derivatives

Bioorthogonal chemistry involves the use of chemical reactions that can occur in living systems without interfering with native biochemical processes. This powerful tool allows for the specific labeling and tracking of biomolecules in their natural environment. The development of probes for bioorthogonal chemistry often relies on the incorporation of a "handle" that is inert to biological molecules but can react selectively with a specific partner.

Currently, there is a lack of published research demonstrating the direct application of this compound derivatives in bioorthogonal chemistry. The most common bioorthogonal reactions include the Staudinger ligation, copper-catalyzed and strain-promoted azide-alkyne cycloadditions (click chemistry), and inverse-electron-demand Diels-Alder reactions. wikipedia.orgnih.gov These reactions typically involve functional groups like azides, alkynes, and strained alkenes, which have not been prominently featured in the reported syntheses of this compound-based probes for biological applications.

However, the versatile chemistry of the indazole ring system presents opportunities for the development of novel bioorthogonal probes. The synthesis of functionalized indazole derivatives is an active area of research, and it is conceivable that future work could focus on incorporating bioorthogonal handles onto the this compound scaffold. For example, the introduction of an azide or alkyne group would allow for the participation of these molecules in click chemistry reactions, enabling their conjugation to imaging agents or affinity tags within a cellular environment.

The development of "clickable" probes based on other heterocyclic scaffolds has proven to be a valuable strategy for target identification and activity-based protein profiling. A similar approach with this compound could open up new avenues for studying its biological targets and mechanisms of action with high precision. While the potential is evident, the realization of bioorthogonal applications for this compound derivatives will require further synthetic efforts and biological validation.

Theoretical Design Principles and Structure Property Relationships of Hydroxybenzindazole

Rational Design of Hydroxybenzindazole Analogues for Specific Molecular Interactions

The design of this compound analogues for specific molecular interactions relies on established principles of medicinal chemistry, aiming to enhance binding affinity, selectivity, and pharmacokinetic profiles. This involves leveraging computational tools and understanding structure-activity relationships (SAR).

Pharmacophore Modeling and Ligand-Based Design for this compound

Pharmacophore modeling and ligand-based design are key strategies for identifying and optimizing molecules that interact with specific biological targets. While direct pharmacophore models for this compound are not detailed in the provided literature, the general approach involves identifying the essential three-dimensional arrangement of functional groups (pharmacophore) responsible for biological activity. By analyzing known active compounds, researchers can build pharmacophore models that guide the design of novel this compound derivatives. Structure-activity relationship (SAR) studies are integral to this process, where systematic modifications to the this compound scaffold are made to understand how changes in structure affect biological activity. ontosight.aiquora.com These studies help pinpoint crucial features for target interaction and guide the introduction of substituents to enhance efficacy or modify properties.

Scaffold Hopping and Bioisosteric Replacements in this compound Design

Scaffold hopping involves replacing a core molecular structure with a different one that maintains similar biological activity, often to improve properties like solubility, metabolic stability, or patentability. Bioisosteric replacements, on the other hand, involve substituting functional groups with others that have similar physical or chemical properties, thereby preserving or enhancing biological activity while potentially improving other characteristics. For this compound, this could involve modifying the benzindazole core itself or replacing key functional groups, such as the hydroxyl group, with bioisosteres to fine-tune interactions with target molecules. The synthesis of derivatives by modifying the hydroxyl group or introducing substituents at other positions on the indazole ring is a direct application of these principles to alter biological activities and pharmacokinetic properties. ontosight.ai

Electronic and Steric Effects of Substituents on this compound Properties

The electronic and steric properties of substituents play a pivotal role in modulating the physicochemical and biological characteristics of this compound derivatives.

Hammett and Taft Analyses for this compound Derivatives

Linear free-energy relationships (LFERs), such as the Hammett and Taft equations, are fundamental tools for quantifying the electronic and steric effects of substituents on chemical reactivity and molecular properties.

Hammett Equation: This equation relates the rate or equilibrium constants of reactions to substituent constants (σ) that describe the electronic influence (inductive and resonance effects) of substituents on an aromatic ring. mdpi.comcsbsju.eduviu.ca Different positions (meta and para) of substituents yield different σ values, reflecting their electronic impact.

Taft Equation: An extension of the Hammett equation, the Taft equation incorporates steric effects (Es) alongside polar effects (σ*), providing a more comprehensive analysis of substituent influences on reaction rates and properties. wikipedia.org

While specific Hammett and Taft analyses for this compound derivatives are not detailed in the provided literature, these methodologies are widely applied in quantitative structure-property relationship (QSPR) and quantitative structure-activity relationship (QSAR) studies to predict and understand how various substituents on aromatic systems influence molecular behavior. mdpi.comwikipedia.orgscienceforecastoa.comrsc.orgjournaljerr.com

Table 1: Common Hammett Substituent Constants (σ)

| Substituent | σmeta | σpara |

| -CH₃ | -0.07 | -0.17 |

| -OH | 0.12 | -0.37 |

| -OCH₃ | 0.12 | -0.27 |

| -Cl | 0.37 | 0.23 |

| -NO₂ | 0.71 | 0.78 |

| -F | 0.34 | 0.06 |

Note: These are general values for benzene (B151609) derivatives and illustrate the concept of substituent effects.

Conformational Preferences and Stereoelectronic Effects in this compound

The three-dimensional arrangement of atoms within a molecule, known as its conformation, significantly influences its interactions and properties. Stereoelectronic effects, which arise from the spatial orientation of orbitals, play a critical role in determining these conformational preferences.

Stereoelectronic Effects: These effects involve stabilizing or destabilizing interactions between orbitals, influencing molecular geometry and reactivity. wikipedia.orgimperial.ac.uk For instance, the hydroxyl group (-OH) can participate in hydrogen bonding, a significant stereoelectronic interaction that affects molecular stability and interactions with other molecules or biological targets. ontosight.aiquora.comyoutube.comscience-revision.co.uk The orientation of polar groups, such as hydroxyls, can lead to different electronic effects depending on their position (axial vs. equatorial) in cyclic systems. nih.gov

Conformational Analysis: This study involves exploring the various spatial arrangements a molecule can adopt through rotation around single bonds. libretexts.orgchemistrysteps.comgithub.io Factors like steric strain (repulsion between electron clouds of atoms) and torsional strain (resistance to rotation around bonds) dictate the stability of different conformers. libretexts.orgchemistrysteps.com Computational methods, such as Density Functional Theory (DFT), are employed to predict low-energy conformations, which are often the most biologically relevant. libretexts.orggithub.iomdpi.comnih.govethz.chmdpi.com

Solvation and Lipophilicity Aspects of this compound

Solvation and lipophilicity are critical physicochemical properties that govern a compound's behavior in biological systems, influencing its absorption, distribution, and interaction with membranes.

Lipophilicity: Measured by the octanol-water partition coefficient (logP), lipophilicity describes a molecule's preference for a lipid or aqueous environment. nih.govresearchgate.netacdlabs.combioduro.com A higher logP value indicates greater lipophilicity, which is important for membrane permeability and interaction with hydrophobic binding sites. quora.comnih.gov The hydroxyl group typically imparts hydrophilic character, potentially lowering the logP value. ontosight.aiquora.com The Hydrophilic-Lipophilic Balance (HLB) system further categorizes compounds based on this balance, guiding their use in formulations like emulsions. scientificspectator.comalfa-chemistry.comwikipedia.orggpatindia.commdpi.com

Table 2: HLB Scale Classification and Surfactant Function

| HLB Range | Surfactant Function |

| < 10 | Lipid-soluble (water-insoluble) |

| 1-3 | Anti-foaming agent |

| 3-6 | Water-in-oil (W/O) emulsifier |

| 7-9 | Wetting and spreading agent |

| 8-16 | Oil-in-water (O/W) emulsifier |

| 13-16 | Detergent |

| 16-18 | Solubilizer or hydrotrope |

| > 10 | Water-soluble (lipid-insoluble) |

Table 3: Interpretation of LogP Values

| LogP Value | Affinity/Solubility | Implication |

| < 0 | Higher affinity for aqueous phase | More hydrophilic; good water solubility. |

| 0 | Equal partitioning | Equally soluble in lipid and aqueous phases. |

| > 0 | Higher affinity for lipid phase | More lipophilic; good membrane permeability. |

| 1-5 | Generally considered optimal range | Crucial for ADME properties; balances solubility and membrane penetration. |

| > 5 | High lipophilicity | May lead to poor aqueous solubility, potential for bioaccumulation. |

Solvation: The hydroxyl group can participate in hydrogen bonding, significantly influencing a molecule's solubility in various solvents. ontosight.aiquora.com Increased solubility is often linked to a greater capacity for hydrogen bonding with the solvent. quora.com Solvent choice is critical, as different solvents can dramatically affect solubility. mdpi.com Understanding solvation is key to predicting how this compound and its derivatives will behave in aqueous biological environments.

Table 4: Factors Influencing Conformational Stability

| Factor | Description |

| Steric Strain | Repulsion between electron clouds of atoms or groups that are brought too close together in space. |

| Torsional Strain | Resistance to rotation around single bonds, arising from electron repulsion between adjacent bonds. |

| Angle Strain | Deviation of bond angles from their ideal values, often seen in cyclic molecules. |

| Stereoelectronic Effects | Stabilizing or destabilizing interactions arising from the spatial overlap of atomic and molecular orbitals. |

| Hydrogen Bonding | Attractive interaction between a hydrogen atom bonded to an electronegative atom and another electronegative atom with a lone pair. |

Computational Prediction of this compound Partition Coefficients

Computational methods offer a rapid and cost-effective means to estimate a compound's partition coefficient (LogP) before synthesis or experimental measurement. These techniques are invaluable in early-stage drug discovery and chemical safety assessments, allowing for the screening of large compound libraries and the prioritization of candidates with desirable lipophilicity profiles.

Several computational approaches exist for predicting LogP values, broadly categorized as:

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Models: These methods establish correlations between a molecule's structural features (molecular descriptors) and its physicochemical properties, including LogP. By analyzing a training set of compounds with known LogP values, QSAR models can predict the LogP of new molecules based on their descriptors. Various algorithms, such as linear regression, artificial neural networks, and machine learning techniques, are employed to build these models. molinspiration.come3s-conferences.orgmdpi.comechemcom.combioinfopublication.orgnih.gov

Quantum Mechanics (QM) Methods: Advanced computational techniques, such as Density Functional Theory (DFT), can be used to calculate molecular properties like solvation free energies, which are directly related to partition coefficients. These physics-based methods offer a more fundamental approach to prediction. mdpi.commdpi.comacs.orgresearchgate.netub.edu

Numerous software packages and algorithms are available for LogP prediction, including XLogP, miLogP, Kowwin, Cactvs, PrologP, and others. These tools utilize various combinations of the aforementioned methods to provide LogP estimates. molinspiration.comnih.govmdpi.comacs.orgcompudrug.comvcclab.org

For this compound, specifically the structure with molecular formula C11H10N2O (InChIKey: LOTQTXAXHJARHM-UHFFFAOYSA-N), a predicted XlogP value of 1.8 has been reported. compudrug.com It is important to note that "this compound" can refer to various structural isomers, and this predicted value corresponds to a specific chemical entity.

Predicted Partition Coefficient for this compound

| Compound Name | Predicted LogP | Method/Software | Reference |

| This compound | 1.8 | XlogP | compudrug.com |

Experimental Determination of this compound Lipophilicity

While computational predictions offer valuable insights, experimental determination remains the gold standard for establishing a compound's lipophilicity. These methods provide empirical data that can validate in silico predictions and are essential for comprehensive physicochemical characterization. Lipophilicity is typically assessed by measuring the distribution of a compound between an immiscible organic phase (commonly n-octanol) and an aqueous phase.

Key experimental methods for determining lipophilicity include:

Shake-Flask Method: Considered the "gold standard," this direct method involves equilibrating a compound between n-octanol and water. The concentrations of the compound in each phase are then measured, typically using chromatography (e.g., HPLC or GC), to calculate the partition coefficient. While accurate, the shake-flask method is labor-intensive, time-consuming, and requires relatively large amounts of pure compound, with typical LogP measurement ranges between -2 and 4. encyclopedia.pubmdpi.comcambridgemedchemconsulting.comresearchgate.netresearchgate.netoecd.orgnih.govnih.gov Miniaturized versions have been developed to reduce sample and solvent requirements. encyclopedia.pubanaliza.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This indirect method is widely used due to its speed, high-throughput capability, and applicability to a broader range of lipophilicity values (often up to LogP > 6). RP-HPLC correlates the retention time of a compound on a non-polar stationary phase with its known LogP values from a training set. The resulting lipophilicity is often expressed as a chromatographic hydrophobicity index (e.g., log kw), which is then correlated to LogP. encyclopedia.pubmdpi.comcambridgemedchemconsulting.comresearchgate.netresearchgate.netpensoft.netwuxiapptec.comgoogle.commdpi.comnih.gov

Other Chromatographic Techniques: Methods such as reversed-phase thin-layer chromatography (RP-TLC) and Immobilized Artificial Membrane (IAM) chromatography also serve as indirect measures of lipophilicity, offering alternative approaches for characterization. researchgate.netmdpi.comnih.govmdpi.com

Despite the established methods for lipophilicity determination, specific experimental LogP or lipophilicity data for this compound was not found within the provided search results. In cases where experimental data is unavailable, computational predictions serve as a crucial starting point for understanding the compound's lipophilic character.

Advanced Analytical Methodologies for Hydroxybenzindazole Detection and Quantification Non Clinical

Hyphenated Techniques for Hydroxybenzindazole Analysis

LC-MS/MS and GC-MS/MS for Trace this compound Analysis in Complex Matrices

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry/Mass Spectrometry (GC-MS/MS) are highly sensitive and selective techniques widely employed for the trace analysis of organic compounds in complex matrices such as environmental samples, biological fluids, and food products nih.govresearchgate.netmdpi.comnih.gov. These techniques combine the separation power of chromatography with the detection capabilities of mass spectrometry, allowing for the identification and quantification of analytes even at very low concentrations.